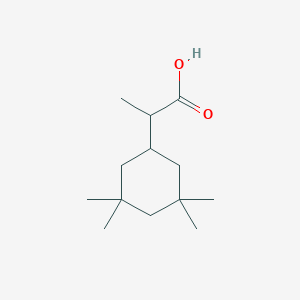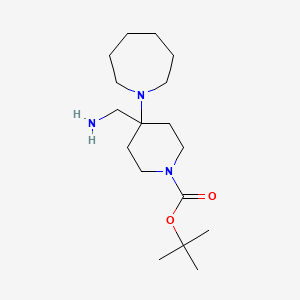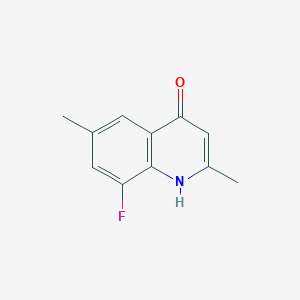
8-Fluoro-2,6-dimethyl-1,4-dihydroquinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Fluoro-2,6-dimethyl-1,4-dihydroquinolin-4-one is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structural properties, which include a fluorine atom at the 8th position and methyl groups at the 2nd and 6th positions on the quinoline ring. The presence of the fluorine atom enhances the compound’s biological activity and stability, making it a subject of interest in various scientific research fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-2,6-dimethyl-1,4-dihydroquinolin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,6-dimethyl aniline with ethyl fluoroacetate in the presence of a base, followed by cyclization to form the quinoline ring. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like sodium ethoxide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into various reduced forms, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation and alkylation reactions often use reagents like halogens (chlorine, bromine) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various halogenated or alkylated derivatives .
Wissenschaftliche Forschungsanwendungen
8-Fluoro-2,6-dimethyl-1,4-dihydroquinolin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are explored in the development of new drugs, particularly for treating infections and cancer.
Wirkmechanismus
The mechanism of action of 8-Fluoro-2,6-dimethyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and stability, allowing it to effectively inhibit or modulate the activity of its targets. This can lead to various biological effects, including antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
- 6-Fluoro-2,3-dimethyl-1,4-dihydroquinolin-4-one
- 8-Fluoro-2,3-dimethyl-1,4-dihydroquinolin-4-one
- 6,8-Difluoro-2,6-dimethyl-1,4-dihydroquinolin-4-one
Comparison: Compared to these similar compounds, 8-Fluoro-2,6-dimethyl-1,4-dihydroquinolin-4-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the fluorine atom at the 8th position and methyl groups at the 2nd and 6th positions provides a distinct set of properties that can be advantageous in various applications .
Eigenschaften
Molekularformel |
C11H10FNO |
|---|---|
Molekulargewicht |
191.20 g/mol |
IUPAC-Name |
8-fluoro-2,6-dimethyl-1H-quinolin-4-one |
InChI |
InChI=1S/C11H10FNO/c1-6-3-8-10(14)5-7(2)13-11(8)9(12)4-6/h3-5H,1-2H3,(H,13,14) |
InChI-Schlüssel |
ZYJCNELWLOLROO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=C1)F)NC(=CC2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B13157796.png)
![2-amino-5-[2-(methylsulfanyl)ethyl]-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide](/img/structure/B13157806.png)
![2-[4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-YL]propanoic acid](/img/structure/B13157814.png)
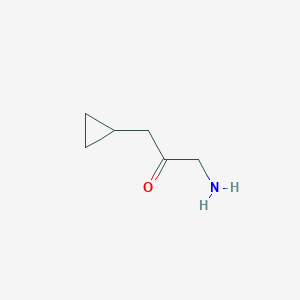
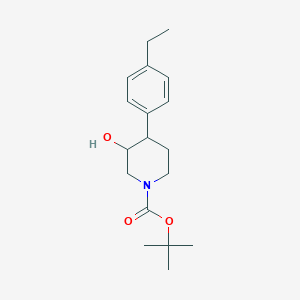

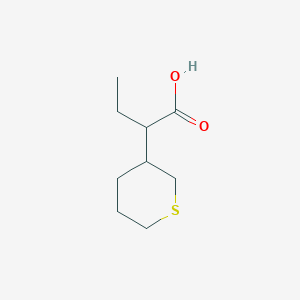

![4-[3-(4-Aminophenyl)propyl]phenol](/img/structure/B13157838.png)
methanol](/img/structure/B13157848.png)
![4-[3-(3-Aminophenyl)propyl]phenol](/img/structure/B13157856.png)
